Cas no 3367-48-4 (1,4-bis(4-methylphenyl)-piperazine)

3367-48-4 structure
Product name:1,4-bis(4-methylphenyl)-piperazine
1,4-bis(4-methylphenyl)-piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1,4-bis(4-methylphenyl)-piperazine
- 1,4-bis(4-methylphenyl)piperazine
- 1,4-bis(p-tolyl)piperazine
- 1,4-di-p-tolyl-piperazine
- AC1L7BPA
- AC1Q2LC7
- AG-F-13849
- CTK1C4676
- N,N'-di(p-tolyl)piperazine
- N,N'-di-p-tolylpiperazine
- N,N-di-p-tolylpiperazine
- NSC206146
- Oprea1_733084
- DTXSID70308641
- NSC-206146
- SCHEMBL10063748
- AKOS024274787
- 3367-48-4
-
- Inchi: InChI=1S/C18H22N2/c1-15-3-7-17(8-4-15)19-11-13-20(14-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
- InChI Key: STXVIIFFMIFKSD-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)C
Computed Properties
- Exact Mass: 266.17846
- Monoisotopic Mass: 266.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48
- LogP: 3.76000
1,4-bis(4-methylphenyl)-piperazine Related Literature
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
2. Water
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Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
3367-48-4 (1,4-bis(4-methylphenyl)-piperazine) Related Products
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- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
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